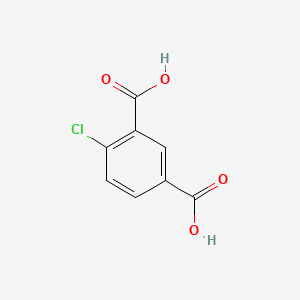

4-Chloroisophthalic acid

Description

Historical Context and Evolution of Dicarboxylate Ligands in Material Design

The foundation of modern materials science built upon coordination chemistry can be traced back to the late 19th and early 20th centuries with Alfred Werner's pioneering work on metal complexes. libretexts.org His theory established that metals possess both primary (oxidation state) and secondary (coordination number) valencies, allowing them to bind with molecules and ions, then called ligands, to form complex structures. libretexts.org Early studies focused on simple ligands like ammonia (B1221849) and halides, leading to an understanding of coordination geometry. libretexts.org

The use of dicarboxylate ligands, organic molecules containing two carboxyl groups (-COOH), marked a significant evolution in the design of coordination-based materials. Initially, these were used in the synthesis of what were known as "double salts." libretexts.org However, their true potential was realized with the advent of coordination polymers, where metal ions are linked into extended one-, two-, or three-dimensional networks by organic bridging ligands. wikipedia.orgmdpi.com Dicarboxylate anions proved to be exceptionally effective linkers due to the versatility of the carboxylate group, which can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. mdpi.comresearchgate.net

The development of robust, porous materials, particularly Metal-Organic Frameworks (MOFs), in the 1990s, propelled dicarboxylate ligands to the forefront of material design. wikipedia.org The concept of using rigid "struts" or "linkers," such as 1,4-benzenedicarboxylic acid, to connect metal-containing secondary building units (SBUs) allowed for the creation of crystalline materials with permanent, accessible porosity and extraordinarily high surface areas. wikipedia.orgresearchgate.net This innovation transformed the field, shifting focus from simple coordination complexes to the rational design of functional, porous frameworks for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Significance of Aromatic Carboxylic Acids in Coordination Chemistry and Materials Science

Aromatic carboxylic acids are a cornerstone of modern coordination chemistry and materials science, primarily serving as the principal organic building blocks for coordination polymers and MOFs. semanticscholar.orgnih.gov Their significance stems from a combination of intrinsic properties that make them ideal for constructing stable, functional, and structurally diverse materials. mdpi.com

Key Attributes and Roles:

Structural Rigidity and Tunability: The rigid nature of the aromatic core (e.g., a benzene (B151609) ring) allows for the predictable construction of robust frameworks. wikipedia.org The geometry of these linkers, such as the 120° angle between the carboxyl groups in isophthalic acid (the parent molecule of 4-chloroisophthalic acid), directly influences the topology and pore structure of the resulting MOF. nih.gov

Versatile Coordination Modes: The carboxylate groups can deprotonate and bind to metal ions in multiple ways, facilitating the formation of stable connections and high-dimensional networks. researchgate.netmdpi.com This versatility allows a single type of linker to produce different structures depending on the metal ion and synthesis conditions. nih.gov

Functionalization: The aromatic ring can be readily functionalized with various chemical groups (e.g., halogens, amino groups, hydroxyls). wiley.comfrontiersin.org This functionalization modifies the linker's electronic properties and steric bulk, which in turn tunes the properties of the final material, such as its affinity for specific molecules, its luminescent behavior, or its catalytic activity. mdpi.comfrontiersin.org The introduction of functional groups can alter the framework's pore environment, leading to enhanced performance in applications like selective sensing or gas separation. mdpi.com

The ability to control the assembly of MOFs is heavily influenced by the choice of the aromatic carboxylic acid linker. nih.gov Factors such as the linker's pKa, size, and structural similarity to other components in the reaction mixture, like modulators, can be used to control crystallite size and defect distribution, which are critical for optimizing material properties. nih.govacs.org

Current Research Landscape of Halogenated Isophthalic Acids

The introduction of halogen atoms onto isophthalic acid linkers represents a strategic approach to fine-tuning the properties of coordination materials. Halogenation, including chlorination, influences the resulting frameworks in several key ways, making it an active area of research.

Recent research has demonstrated the utility of halogenated isophthalic acids in creating novel materials. For instance, studies on 4-bromoisophthalic acid, a close analogue to the chloro-derivative, show its use in synthesizing high-performance polymers and as a precursor for dyes and pigments. ontosight.ai In the realm of coordination chemistry, a series of three-dimensional coordination complexes have been synthesized using 4-halogenated isophthalic acids (including chloro-, bromo-, and iodo- variants) in conjunction with flexible bis(imidazole) ligands. researchgate.net These studies reveal how the identity of the halogen atom systematically influences the resulting structures and their photoluminescent properties.

The synthesis of poly(benzobisthiazole)s, a type of high-performance polymer, has also been achieved using halogenated isophthalic and phthalic acids. wiley.com These efforts highlight that incorporating halogen moieties can increase the solubility and processability of the polymers while imparting desirable thermal stability. wiley.com

Research Data on Related Materials

The tables below present data from research on materials synthesized using dicarboxylate ligands, illustrating the structural diversity and properties that can be achieved.

Table 1: Structural Data of Selected Coordination Polymers with Dicarboxylate Ligands

| Compound/Material | Ligand(s) | Metal Ion | Dimensionality | Crystal System | Ref. |

| [Mn₂(μ₄-H₂L₁)(phen)₂]n·4nH₂O | 3,3′,5,5′-biphenyltetracarboxylic acid, 1,10-phenanthroline | Mn(II) | 3D | Monoclinic | acs.org |

| [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n | 3,3′,5,5′-biphenyltetracarboxylic acid, 2,2'-bipyridine | Zn(II) | 1D | Monoclinic | acs.org |

| [Cd₂(μ₆-deta)(bpy)(H₂O)]n | 2,3′,4′,5-diphenyl ether tetracarboxylic acid, 2,2'-bipyridine | Cd(II) | 2D | Triclinic | mdpi.comresearchgate.net |

| [Cd₂(μ₅-deta)(bpy)₂(H₂O)]n | 2,3′,4′,5-diphenyl ether tetracarboxylic acid, 2,2'-bipyridine | Cd(II) | 3D | Monoclinic | mdpi.comresearchgate.net |

| UiO-66 | 1,4-benzenedicarboxylic acid | Zr(IV) | 3D | Cubic | nih.gov |

Table 2: Properties of Zirconium-based MOFs with Different Linkers

| MOF Name | Linker | BET Surface Area (m²/g) | Synthesis Concentration | Ref. |

| UiO-66 | 1,4-benzenedicarboxylic acid | 1340 | 1.0 M | nih.gov |

| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | 1140 | 0.5 M | nih.gov |

| UiO-67 | 4,4'-biphenyldicarboxylic acid | 2270 | 0.5 M | nih.gov |

| UiO-68-Me₂ | 2,5-dimethyl-1,4-benzenedicarboxylic acid | 1250 | 0.5 M | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLYBKHRTXFIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325260 | |

| Record name | 4-Chloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-85-4 | |

| Record name | 4-Chloroisophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroisophthalic acid; 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloroisophthalic Acid

Established Synthesis Routes

The traditional preparation of 4-chloroisophthalic acid and its derivatives relies on foundational organic chemistry reactions, primarily through the direct chlorination of a readily available precursor or by employing classic substitution reactions on a functionalized isophthalic acid molecule.

Chlorination of Isophthalic Acid

The most direct conceptual route to this compound is the electrophilic aromatic substitution of isophthalic acid. This process typically involves reacting isophthalic acid with a chlorinating agent. Common reagents for this type of transformation include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). vulcanchem.com The reaction is generally performed in the presence of a Lewis acid catalyst, such as iron(III) chloride, to polarize the chlorinating agent and facilitate the electrophilic attack on the aromatic ring. The directing effects of the two meta-positioned carboxylic acid groups, which are deactivating and meta-directing, guide the incoming chlorine atom to the C-4 position (or the equivalent C-6 position).

Another established method involves the oxidation of 4-chloro-m-xylene. rsc.org This route circumvents the direct chlorination of the deactivated isophthalic acid ring. The starting xylene derivative is first chlorinated, and the resulting 4-chloro-m-xylene is then subjected to strong oxidizing agents, such as potassium permanganate, which convert the two methyl groups into carboxylic acid groups to yield the final product. rsc.org

Alternative Chlorination Strategies for Isophthalic Acid Derivatives

Indirect methods involving functional group manipulation on isophthalic acid derivatives provide alternative pathways. A notable strategy is the Sandmeyer reaction, starting from an amino-substituted isophthalic acid. For instance, a synthetic route analogous to the preparation of 5-chloroisophthalic acid can be employed. chalcogen.ro This process begins with 4-aminoisophthalic acid, which is treated with a solution of sodium nitrite (B80452) in a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to form an in-situ diazonium salt. chalcogen.ro This intermediate is then reacted with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound with high purity. chalcogen.ro This method is particularly useful when direct chlorination proves difficult or results in isomeric mixtures.

Table 1: Comparison of Established Synthesis Routes

| Route | Starting Material | Key Reagents | General Conditions | Primary Advantage |

|---|---|---|---|---|

| Direct Chlorination | Isophthalic Acid | Cl₂ or SO₂Cl₂; Lewis Acid Catalyst | Varies; may require heat | Utilizes a readily available precursor |

| Oxidation | 4-chloro-m-xylene | KMnO₄ or other strong oxidants | Typically reflux in aqueous solution | Avoids direct chlorination of a deactivated ring |

Advanced Synthetic Techniques and Green Chemistry Approaches

In contemporary materials science, this compound is a valued organic linker for constructing multidimensional structures like coordination polymers and metal-organic frameworks (MOFs). The synthesis of these materials often employs advanced, environmentally conscious techniques.

Hydrothermal Synthesis Conditions for Coordination Polymers

Hydrothermal synthesis is a prevalent method for growing high-quality crystalline coordination polymers. berkeley.edusci-hub.se In this technique, this compound (as the linker) and a selected metal salt (as the node) are dissolved or suspended in water in a sealed, typically Teflon-lined, stainless-steel autoclave. cam.ac.ukmdpi.com The vessel is heated to temperatures above the boiling point of water (e.g., 120-180 °C), creating high pressure and facilitating the dissolution of reactants and the subsequent self-assembly and crystallization of the coordination polymer upon slow cooling. berkeley.educam.ac.uk The properties and topology of the resulting framework can be influenced by reaction parameters such as temperature, pH, reaction time, and the molar ratio of the reactants. sci-hub.se This method has been successfully used to create novel coordination polymers, including lanthanide-based frameworks, where this compound links metal centers into complex one-, two-, or three-dimensional networks.

Solvothermal Synthesis of Metal-Organic Frameworks

Similar to hydrothermal synthesis, solvothermal synthesis involves the reaction of constituents in a sealed vessel under elevated temperature and pressure. d-nb.info The key difference is the use of an organic solvent or a mixture of solvents instead of water. jchemrev.com For the synthesis of MOFs using this compound, solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are common. d-nb.infojchemrev.com

The process involves dissolving the metal salt (e.g., zinc nitrate (B79036), aluminum nitrate) and this compound in the chosen solvent, sometimes with the addition of a modulator like hydrochloric acid or acetic acid to control crystal growth and improve quality. nih.govossila.com The mixture is heated in an autoclave, leading to the formation of the MOF structure. jchemrev.com Solvothermal synthesis allows for precise control over the morphology, particle size, and porosity of the resulting MOFs, making it a cornerstone technique in the development of these functional materials. jchemrev.com For example, novel aluminum-based nanomaterials have been synthesized using this compound and aluminum nitrate nonahydrate under such conditions. researchgate.netresearchgate.net

Mechanochemical Synthesis in Material Preparation

Mechanochemistry, which uses mechanical energy (e.g., grinding or ball-milling) to induce chemical reactions, is emerging as a powerful green chemistry approach. researchgate.net This method significantly reduces or eliminates the need for bulk solvents, shortens reaction times, and can lead to the formation of novel material phases.

In the context of materials based on this compound, mechanochemical synthesis can be applied to prepare MOFs and other coordination materials. The solid reactants—the metal salt and this compound—are placed in a milling jar, often with a small amount of liquid (liquid-assisted grinding, LAG) to facilitate the reaction. researchgate.net The mechanical force generated during milling initiates the reaction between the components, leading to the formation of the desired product. A liquid-assisted mechanochemical route has been noted for its potential in creating materials with reduced particle size and high reactivity. researchgate.net This solvent-free or minimal-solvent approach offers a scalable and environmentally friendly alternative to traditional solvothermal methods for preparing advanced materials.

Table 2: Advanced Synthesis Techniques Involving this compound

| Technique | Role of this compound | Typical Co-Reactants | Medium | Key Process Feature |

|---|---|---|---|---|

| Hydrothermal Synthesis | Organic Linker | Metal Salts (e.g., Cd(NO₃)₂, Lanthanide Chlorides) | Water | High temperature (>100°C) and pressure in an autoclave |

| Solvothermal Synthesis | Organic Linker | Metal Salts (e.g., Zn(NO₃)₂, Al(NO₃)₃) | Organic Solvents (e.g., DMF, DEF) | Reaction above solvent boiling point in an autoclave |

| Mechanochemical Synthesis | Organic Linker / Reagent | Metal Salts or Oxides | Solvent-free or Liquid-Assisted Grinding (LAG) | Mechanical energy input via ball-milling |

Catalytic Methods in this compound Synthesis

The synthesis of this compound can be achieved through various catalytic methods. One common approach is the direct chlorination of isophthalic acid. vulcanchem.com This process typically involves the use of chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). vulcanchem.com The catalyst facilitates the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a chlorine atom. The reaction conditions are carefully controlled to favor the formation of the 4-chloro isomer.

Another catalytic route involves the hydrolysis of 1,3-bis(trichloromethyl)benzene (B1219691) derivatives. This reaction can be catalyzed by a Friedel-Crafts catalyst, such as iron(III) chloride or aluminum chloride. google.com The hydrolysis is performed with water as a gas, and maintaining the presence of some of the resulting acid dichloride throughout the reaction can lead to a fast reaction and high yield. google.com

Furthermore, catalytic reduction can be employed in multi-step synthetic pathways that lead to this compound derivatives. For instance, after nitration of this compound to introduce a nitro group at the 5-position, the subsequent reduction of this nitro group to an amino group can be achieved through catalytic reduction using a palladium-on-carbon catalyst under slightly alkaline conditions. google.com

Intermediate Compounds and Byproducts in Synthesis

Analysis of Chloroisophthaloyl Chloride Isomers

The synthesis of chlorinated isophthaloyl chlorides often results in a mixture of isomers, which can be challenging to separate. epo.org During the chlorination of isophthaloyl chloride, undesired isomers such as 4-chloroisophthaloyl chloride and over-chlorinated products like dichloroisophthaloyl chlorides can be formed. epo.org The 4-chloroisophthaloyl chloride isomer is particularly problematic to separate from the desired 5-chloroisophthaloyl chloride due to their close boiling points. epo.org

Gas chromatography (GC) is a common analytical technique used to analyze the composition of the reaction product, allowing for the quantification of different isomers. epo.org For example, in one process, the reaction product was found to contain 12.3% isophthaloyl chloride, 84.8% 5-chloroisophthaloyl chloride, 0.71% 4-chloroisophthaloyl chloride, and 2.8% dichloroisophthaloyl chloride by mole percent. epo.org The identification and quantification of these isomers are crucial for process optimization and ensuring the purity of the final product. Contaminants in isophthaloyl chloride can include isophthalic acid, isophthaloyl mono acid chloride, and various chlorinated isomers. researchgate.net

Table 1: Isomer Distribution in a Sample Chlorination Reaction of Isophthaloyl Chloride. epo.org

| Compound | Mole Percent (%) |

| Isophthaloyl chloride | 12.3 |

| 5-Chloroisophthaloyl chloride | 84.8 |

| 4-Chloroisophthaloyl chloride | 0.71 |

| Dichloroisophthaloyl chloride | 2.8 |

Formation of this compound from Isophthaloyl Chloride

This compound can be formed from the hydrolysis of the corresponding acid chloride, 4-chloroisophthaloyl chloride. The hydrolysis of isophthaloyl chlorides, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), proceeds through intermediate "half-acid" products where one of the two carboxylic acid chloride groups reacts with water to form a carboxylic acid. nih.gov Subsequently, the second acid chloride group hydrolyzes to yield the dicarboxylic acid. nih.gov This hydrolysis is typically rapid, with over 90% of the initial phthaloyl chloride hydrolyzing in less than 60 minutes at 0°C. nih.gov The final isophthalic acid products are hydrolytically stable. nih.gov

The reaction can be represented as follows: C₆H₃Cl(COCl)₂ + H₂O → C₆H₃Cl(COCl)(COOH) + HCl C₆H₃Cl(COCl)(COOH) + H₂O → C₆H₃Cl(COOH)₂ + HCl

Derivatization of this compound

Esterification Reactions

This compound can undergo esterification to form its corresponding esters. This is typically achieved by reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions. vulcanchem.comvulcanchem.comlibretexts.org The reaction with methanol yields dimethyl 4-chloroisophthalate, while reaction with ethanol produces diethyl 4-chloroisophthalate. vulcanchem.comvulcanchem.com The purity of the resulting ester can be improved by recrystallization. vulcanchem.com Industrial-scale production might utilize continuous flow reactors to improve efficiency. vulcanchem.com

Table 2: Examples of Esterification Reactions of this compound.

| Reactant | Catalyst | Product | Reference |

| Methanol | Sulfuric acid or p-toluenesulfonic acid | Dimethyl 4-chloroisophthalate | vulcanchem.com |

| Ethanol | Sulfuric acid or a solid acid catalyst | Diethyl 4-chloroisophthalate | vulcanchem.com |

Amide Formation from this compound

Amides can be synthesized from this compound through the reaction of its derivatives with amines. solubilityofthings.compearson.com A common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (4-chloroisophthaloyl chloride). fishersci.itlibretexts.org This acid chloride can then readily react with primary or secondary amines to form the corresponding diamide. fishersci.itlibretexts.org The reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. fishersci.it

Alternatively, various coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov This method avoids the need to first isolate the acid chloride. fishersci.itnih.gov

Functionalization for Specific Applications

The inherent chemical architecture of this compound, featuring two carboxylic acid groups and a chlorine substituent on an aromatic ring, allows for targeted functionalization to create materials for specialized applications. The primary routes of functionalization involve reactions of the carboxylic acid groups, leading to the formation of high-performance polymers and coordination complexes.

Monomer for High-Performance Polymers:

This compound serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyamides and polyesters. vulcanchem.com The functionalization process occurs via step-growth polymerization, where the dicarboxylic acid reacts with a suitable co-monomer, such as a diamine or a diol.

In the production of polyamides, this compound is typically first converted to its more reactive diacid chloride derivative, 4-chloroisophthaloyl chloride. This intermediate then undergoes polycondensation with aromatic or aliphatic diamines. nih.govgoogle.com The presence of the chlorine atom on the benzene ring is a key feature; its electron-withdrawing nature enhances the thermal stability and flame-retardant properties of the resulting polyamide. vulcanchem.com These characteristics make the polymers suitable for demanding applications in the automotive and aerospace industries. vulcanchem.com

The general reaction for polyamide formation is as follows: n(Cl-C₆H₃-(COOH)₂) + n(H₂N-R-NH₂) → [-OC-C₆H₃(Cl)-CO-NH-R-NH-]n + 2n H₂O

This process, known as condensation polymerization, forms strong and resilient materials widely recognized as nylons or aramids, depending on the monomers used.

Linker for Metal-Organic Frameworks (MOFs):

The rigid structure and divergent carboxylate groups of this compound make it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. chalcogen.ro In the synthesis of MOFs, the carboxylic acid groups of this compound are deprotonated to coordinate with metal centers, forming a porous three-dimensional structure. ossila.com

The halogen substituent on the isophthalic acid molecule can influence the resulting MOF's properties, such as pore size, stability, and functionality. Researchers have successfully synthesized three-dimensional coordination complexes using this compound and various metal ions like cobalt(II) and zinc(II), along with flexible nitrogen-donor co-ligands. researchgate.netresearchgate.net These halogenated MOFs are investigated for their unique structural topologies and potential applications in areas like gas storage, separation, and catalysis. researchgate.net

Table 1: Functionalization of this compound for Specific Applications

| Application Area | Functionalization Method | Co-reactant(s) | Resulting Product | Key Properties |

|---|---|---|---|---|

| High-Performance Polymers | Polycondensation | Diamines, Diols | Polyamides, Polyesters | Enhanced thermal stability, flame retardancy. vulcanchem.com |

| Materials Science | Coordination Bonding | Metal Ions (e.g., Zn(II), Co(II)), N-donor ligands | Metal-Organic Frameworks (MOFs) | Porous crystalline structure, specific catalytic or luminescent properties. researchgate.netresearchgate.net |

Synthesis of Novel Halogenated Isophthalic Acid Derivatives

This compound serves as a foundational molecule for the synthesis of a variety of novel halogenated isophthalic acid derivatives. These new compounds are designed to fine-tune the chemical and physical properties of resulting materials, such as coordination polymers and other advanced materials.

The primary strategies for creating novel derivatives include:

Modification of the Carboxylic Acid Groups: The carboxylic acid moieties can be converted into other functional groups, most commonly esters or acid chlorides. The esterification of this compound with alcohols like methanol produces the corresponding diester, dimethyl 4-chloroisophthalate. vulcanchem.com This reaction is typically catalyzed by an acid, such as sulfuric acid. vulcanchem.com The conversion to the highly reactive 4-chloroisophthaloyl chloride can be achieved using reagents like phosgene (B1210022) or thionyl chloride, a critical step for subsequent reactions like polyamide synthesis. google.com

Introduction of Other Halogens: While direct halogenation of this compound is challenging due to the deactivating nature of its existing substituents, other halogenated isomers can be prepared from different precursors. For instance, 5-chloroisophthalic acid has been synthesized from 5-aminoisophthalic acid via a Sandmeyer reaction. chalcogen.ro This process involves the diazotization of the amino group with sodium nitrite in a strong acid, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chlorine atom. chalcogen.ro This synthetic principle could be applied to create other halogenated derivatives, provided the appropriately substituted amino-isophthalic acid is available.

Research has focused on using these derivatives as building blocks. For example, 4-halogenated isophthalic acids (both chloro and bromo derivatives) have been used to synthesize a series of three-dimensional coordination polymers with metal ions like cobalt and zinc. researchgate.netresearchgate.net The choice of halogen and the geometry of the ligands play a crucial role in directing the final architecture and properties of the supramolecular network. researchgate.net

Table 2: Selected Synthetic Pathways for Halogenated Isophthalic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Dimethyl 4-chloroisophthalate | Esterification. vulcanchem.com |

| This compound | Phosgene (COCl₂) | 4-Chloroisophthaloyl chloride | Acyl chloride formation. google.com |

Coordination Chemistry of 4 Chloroisophthalic Acid

Ligand Properties and Coordination Modes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov The characteristics of the ligand, such as its charge, size, and the nature of its coordinating atoms, dictate the reactivity and structure of the final complex. nih.gov

Dicarboxylate Ligand Characteristics (H2cpa)

4-Chloroisophthalic acid is a dicarboxylate ligand, meaning it possesses two carboxylate functional groups (-COOH). These groups are the primary sites for coordination with metal ions. The deprotonated form of the acid, 4-chloroisophthalate (cpa²⁻), acts as a ditopic linker, capable of connecting to metal centers at two distinct points. The two carboxylate groups are situated at the 1- and 3-positions of a benzene (B151609) ring, creating a specific angular geometry between them. This inherent bend in the ligand's structure is a crucial factor in directing the assembly of the coordination polymer, often leading to complex and non-linear architectures.

Chelation and Bridging Modes of Carboxylate Groups

The carboxylate groups of the 4-chloroisophthalate ligand can coordinate to metal ions in several ways. The two main modes are chelation and bridging.

Chelation: Both oxygen atoms of a single carboxylate group can bind to the same metal ion, forming a chelate ring. This mode is less common for isophthalate-type ligands in the formation of extended polymers but can occur.

Bridging: More commonly, the carboxylate groups act as bridges between different metal ions, which is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. wikipedia.org A single carboxylate group can bridge two metal ions (a syn-anti bridging mode, for example), or each of the two carboxylate groups on the ligand can bind to different metal centers, effectively linking them. This bridging capability allows for the construction of extended networks.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other auxiliary ligands.

Influence of the Chloro-Substituent on Coordination

The presence of a chlorine atom at the 4-position of the isophthalic acid ring significantly influences the ligand's coordination behavior. Substituents on the isophthalic acid backbone are known to affect the coordination environments of the metal ions and the coordination modes of the carboxyl groups, which in turn determines the final structure of the polymer. rsc.org

The primary influences of the chloro-substituent are:

Electronic Effects: The chlorine atom is electron-withdrawing. This effect can increase the acidity of the carboxylic acid groups, potentially altering the deprotonation process during synthesis. This electronic modification can also influence the charge distribution on the ligand and the strength of the coordination bonds formed with the metal ion.

Steric Effects: While not exceptionally large, the chlorine atom introduces steric bulk compared to a hydrogen atom. This can influence the orientation of the ligand as it approaches the metal center and affect the packing of the polymer chains in the solid state. Studies on various substituted isophthalic acids have shown that changing the substituent from hydrogen to bulkier groups like tert-butyl can decrease the coordination number of the metal ion and reduce the dimensionality of the resulting structure. rsc.org

Formation of Coordination Polymers (CPs) with this compound

The combination of this compound with various metal ions, often in the presence of auxiliary N-donor ligands, leads to the formation of coordination polymers with diverse structures. researchgate.net The synthesis typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel, allowing for the slow crystallization of the product. oaepublish.com

Synthesis and Structural Characterization of 4-Chloroisophthalate-Based CPs

A notable example is the synthesis of a cobalt(II) coordination polymer, formulated as [Co(bbi)(4-Cl-ip)]n. researchgate.net This compound was synthesized hydrothermally using this compound (4-Cl-H2ip) and an auxiliary N-donor ligand, 1,1′-(1,4-butanediyl)bis(imidazole) (bbi). researchgate.net

The structure of this polymer was determined by single-crystal X-ray diffraction, a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net Characterization also typically involves elemental analysis to confirm the chemical formula, IR spectroscopy to verify the coordination of the carboxylate groups, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.netresearchgate.net In the case of [Co(bbi)(4-Cl-ip)]n, it was found to be isostructural with related halogenated isophthalate (B1238265) polymers, forming a 3D framework with a 4-connected topology. researchgate.net

| Property | Details for [Co(bbi)(4-Cl-ip)]n |

| Ligands | 4-chloroisophthalate (4-Cl-ip), 1,1′-(1,4-butanediyl)bis(imidazole) (bbi) |

| Metal Ion | Cobalt(II) |

| Synthesis Method | Hydrothermal |

| Dimensionality | 3D |

| Topology | 4-connected net |

Table 1: Summary of the characteristics of the coordination polymer [Co(bbi)(4-Cl-ip)]n. researchgate.net

One-Dimensional (1D) Coordination Polymer Architectures

While this compound can form 3D networks, it can also be used to construct lower-dimensional structures, such as one-dimensional (1D) coordination polymers. rsc.org These structures consist of linear chains or zigzag chains of alternating metal ions and organic linkers. mdpi.com The formation of a 1D architecture versus a higher-dimensional one is a delicate balance of synthesis conditions and ligand choice. rsc.org

Two-Dimensional (2D) Coordination Polymer Networks

The assembly of 4-chloroisophthalate with metal ions can result in the formation of two-dimensional (2D) coordination polymers. In these structures, the metal centers and organic linkers connect to form extended sheets or layers. The specific architecture of these 2D networks can be influenced by the presence of ancillary ligands, which can control the coordination environment of the metal ion and direct the assembly process. acs.org For instance, the use of different N-donor supporting ligands in conjunction with substituted dicarboxylates has been shown to produce a variety of structures ranging from 1D chains to 2D layers and 3D frameworks. acs.org In a typical 2D assembly, the 4-chloroisophthalate linkers might bridge metal ions within a plane, while interactions such as hydrogen bonding or π-π stacking between these layers can consolidate the supramolecular structure. The design of such 2D polymers often involves a dual-ligand strategy to achieve specific topologies and properties. rsc.org

Three-Dimensional (3D) Coordination Polymer Frameworks

The use of this compound is also prominent in the synthesis of three-dimensional (3D) coordination polymers. researchgate.netresearchgate.net In these frameworks, the 4-chloroisophthalate anion (cpa²⁻) connects metal centers to create a structure that extends in all three dimensions.

A notable example involves the synthesis of isostructural lanthanide-based coordination polymers. researchgate.net Under hydrothermal conditions, this compound reacts with lanthanide salts such as europium(III), neodymium(III), and praseodymium(III) to form 3D frameworks with the general formula [Ln₂(cpa)₃(DMF)₂]n. researchgate.net In these structures, the carboxylate groups of the cpa²⁻ ligand bridge the lanthanide ions, forming a robust and complex 3D network. researchgate.net The diversity in the structures of coordination polymers arises from the varied coordination modes of the carboxylate anions and the flexible coordination numbers of the lanthanide ions. researchgate.net The presence of the halogen substituent on the isophthalic acid linker can further influence the resulting framework. researchgate.net

Interpenetration in 4-Chloroisophthalate Coordination Polymers

Interpenetration is a common phenomenon in coordination polymers where two or more independent frameworks grow through one another without any covalent bonds between them. This can occur in networks with sufficient void space to accommodate additional frameworks. While direct examples detailing interpenetration specifically with 4-chloroisophthalate are not prevalent, the principle is well-established for coordination polymers derived from similar isophthalic acid linkers. rsc.org

For example, coordination polymers synthesized from modified isophthalic acids have been shown to form complex interpenetrating structures, such as 3D four-fold interpenetrating diamondoid architectures. rsc.org In other cases, 2D undulating sheets have been observed to penetrate each other, leading to a 3D polycatenation structure. rsc.org The formation of such interpenetrated frameworks, including 3D+3D interpenetration, is a known strategy to enhance the stability of the resulting material by filling void space. acs.org It is plausible that 4-chloroisophthalate could also form such systems, depending on the reaction conditions and the specific metal ions and auxiliary ligands used.

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters linked by organic molecules. this compound serves as a valuable organic linker in the creation of these materials. uts.edu.au

Design Principles for 4-Chloroisophthalate MOFs

The design of MOFs using 4-chloroisophthalate is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. Key design principles include:

Linker Geometry and Functionality: Isophthalic acid and its derivatives are popular linkers due to their diversified coordination modes, which allow for the construction of various network topologies. researchgate.net The angular disposition of the two carboxylate groups in the 4-chloroisophthalate linker is crucial for forming 3D structures rather than simpler 1D or 2D polymers.

Modulated Synthesis: The introduction of "modulators," often monocarboxylic acids structurally similar to the linker, can influence the MOF crystallization process. nih.gov These modulators compete with the linker for coordination to the metal centers, which can slow down the nucleation rate and lead to the formation of larger, higher-quality crystals suitable for structural analysis. nih.gov

Solvent System: The choice of solvent is critical as it affects the solubility of the precursors and can play a role as a templating agent, influencing the final structure that crystallizes. nih.gov

Synthesis and Crystallographic Analysis of MOF Structures

The synthesis of MOFs incorporating 4-chloroisophthalate is typically achieved through methods like solvothermal or hydrothermal synthesis. researchgate.netnih.gov These methods involve heating the constituent metal salts and the organic linker in a sealed vessel, often leading to the direct crystallization of the MOF product. mdpi.com The resulting polycrystalline powders or single crystals are then subjected to rigorous analysis to confirm their structure and purity.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for the structural determination of MOFs, providing precise atomic coordinates and a detailed view of the 3D arrangement. nih.govrsc.org The process is essential for understanding the material's properties and requires the growth of high-quality single crystals, which can be challenging. readcrystalbio.comrsc.org

The analytical procedure involves several steps:

A suitable single crystal is mounted on a diffractometer. mdpi.com

The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected by a detector. nih.gov

The collected data are processed to determine the unit cell parameters and space group. mdpi.com

The structure is then "solved" using computational methods (like SHELXT) to generate an initial model of the atomic arrangement. mdpi.com

This model is subsequently "refined" (using programs like SHELXL) to best fit the experimental diffraction data, yielding the final, accurate crystal structure. mdpi.com

For the lanthanide-based MOFs with 4-chloroisophthalate, [Ln₂(cpa)₃(DMF)₂]n, SC-XRD analysis revealed their isostructural nature and complex three-dimensional networks. researchgate.net

Below is a representative table of crystallographic data that would be obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₄H₃₂Cl₃Eu₂N₂O₁₄ |

| Formula Weight | 1169.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.851(2) |

| b (Å) | 18.435(4) |

| c (Å) | 20.112(4) |

| β (°) | 95.12(3) |

| Volume (ų) | 4003.1(14) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.941 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

Specific Examples of 4-Chloroisophthalate MOFs

The versatility of the 4-chloroisophthalate (cpa²⁻) ligand is demonstrated in its ability to form stable coordination complexes with a variety of metal ions, including lanthanides and first-row transition metals. These complexes exhibit a range of structural dimensionalities and network topologies.

Lanthanide ions are known for their high coordination numbers and unique luminescent properties, making them excellent candidates for the construction of functional MOFs. rsc.orgrsc.org The 4-chloroisophthalate ligand has been successfully employed in the synthesis of a series of isostructural lanthanide-based MOFs.

Research has shown that under hydrothermal conditions, this compound reacts with europium(III), neodymium(III), and praseodymium(III) to form isostructural compounds with the general formula [Ln₂(cpa)₃(DMF)₂]n. nih.gov These compounds have been characterized by single-crystal X-ray diffraction, revealing their complex three-dimensional structures. The structural similarity across these different lanthanide centers highlights the robust nature of the coordination network formed by the 4-chloroisophthalate linker. While specific studies focusing solely on dysprosium with this compound are less common, the general behavior of lanthanide-carboxylate coordination chemistry suggests that Dy(III) would likely form similar isostructural frameworks under comparable synthetic conditions. nih.govchemrxiv.orgmdpi.com

The luminescent properties of these lanthanide-based MOFs are of particular interest. For instance, europium-containing MOFs often exhibit strong red fluorescence due to the efficient energy transfer from the organic linker to the Eu³⁺ ion, a phenomenon known as the "antenna effect". researchgate.net This makes them promising materials for applications in sensing and lighting. rsc.org The specific properties of these lanthanide-4-chloroisophthalate MOFs are an active area of research.

Table 1: Crystallographic Data for Representative Lanthanide-Based MOFs with Carboxylate Ligands Note: Data for a representative isostructural series with a similar dicarboxylate linker is presented to illustrate typical parameters.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| {[Eu₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.345 | 18.765 | 13.456 | 98.76 | 3078.9 |

| {[Gd₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.351 | 18.771 | 13.462 | 98.75 | 3082.1 |

| {[Tb₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.348 | 18.768 | 13.459 | 98.77 | 3080.5 |

| {[Dy₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.349 | 18.770 | 13.460 | 98.76 | 3081.2 |

Data adapted from a study on lanthanide-naphthalenedicarboxylate (NDC) MOFs, which are known to form isostructural series similar to other dicarboxylate-linked lanthanide MOFs. rsc.org

Cobalt(II) and manganese(II) ions have been shown to form isostructural coordination polymers with this compound under hydrothermal conditions. These compounds, with the general formula [M(cpa)]n (where M = Co or Mn), exhibit a three-dimensional, 5,5-connected network topology. nih.gov The structural isomorphism indicates that the coordination preferences of both Co(II) and Mn(II) are well-matched with the geometric and electronic properties of the 4-chloroisophthalate ligand, leading to the formation of a highly stable and predictable framework.

In these structures, the metal centers are typically octahedrally coordinated by oxygen atoms from the carboxylate groups of the cpa²⁻ ligands. nih.govinorgchemres.orgnih.govmdpi.commdpi.com The bridging nature of the carboxylate groups allows for the extension of the structure into a robust 3D framework. The magnetic properties of such Co(II) and Mn(II) coordination polymers are often of interest, as the metal centers can exhibit magnetic coupling through the organic linkers. acs.orgrsc.orgresearchgate.net

Table 2: General Structural Features of Co(II) and Mn(II) Coordination Polymers with Carboxylate Ligands

| Metal Ion | Typical Coordination Geometry | Dimensionality with Dicarboxylates | Common Network Topologies |

| Cobalt(II) | Octahedral | 1D, 2D, 3D | sra, fes, pcu |

| Manganese(II) | Octahedral, Distorted Octahedral | 1D, 2D, 3D | pcu, sql |

This table summarizes common structural characteristics observed in Co(II) and Mn(II) coordination polymers with various carboxylate-based linkers. nih.govacs.orgnih.govnih.gov

Zinc(II) and Cadmium(II) are d¹⁰ metal ions that are widely used in the construction of MOFs due to their flexible coordination geometries and their tendency to form luminescent materials. nih.govmdpi.comcd-bioparticles.net While extensive studies specifically on Zn(II) and Cd(II) with this compound are emerging, the coordination chemistry of these metals with similar isophthalate derivatives provides valuable insights.

Typically, Zn(II) and Cd(II) react with dicarboxylate linkers to form a wide variety of structures, ranging from 1D chains to complex 3D frameworks. mdpi.comajol.infomdpi.comekb.egrsc.org The final topology is often influenced by factors such as the solvent system, temperature, and the presence of auxiliary ligands. For instance, the use of N-donor co-ligands can lead to the formation of mixed-ligand MOFs with distinct properties. ajol.info The chloro-substituent on the isophthalate linker can influence the packing of the framework and the interactions within the pores.

Luminescent properties are a hallmark of many Zn(II) and Cd(II) MOFs, often arising from ligand-based fluorescence. nih.govrsc.org These materials are frequently explored for their potential in chemical sensing applications.

Table 3: Examples of Zn(II) and Cd(II) MOFs with Carboxylate-Based Ligands

| Compound Formula | Metal Ion | Organic Linker(s) | Dimensionality | Key Feature |

| {Zn₂(5NO₂-IP)₂(L)₂}n | Zn(II) | 5-nitroisophthalate, (E)-N′-(pyridin-3-ylmethylene)nicotinohydrazide | 2D | Reversible dye adsorption |

| {Cd₂(5NO₂-IP)₂(L)₂(H₂O)₄(H₂O)(CH₃OH)₆}n | Cd(II) | 5-nitroisophthalate, (E)-N′-(pyridin-3-ylmethylene)nicotinohydrazide | 2D | Isostructural with Zn(II) analogue |

| [Cd₂(TDB)₂(H₂O)₃]n | Cd(II) | 2,5-(thiophenediyl)dibenzoic acid | 3D | Nonlinear optical properties |

This table showcases the structural diversity and functional potential of Zn(II) and Cd(II) MOFs constructed from related carboxylate linkers.

Cobalt(II) and Manganese(II) Coordination Polymers

Pore Engineering and Tunability in 4-Chloroisophthalate MOFs

Pore engineering is a key aspect of MOF design, allowing for the tailoring of pore size, shape, and chemical environment to suit specific applications. mdpi.comrsc.orgberkeley.edu In MOFs constructed from this compound, both the carboxylate groups and the chloro-substituent offer avenues for pore engineering and tunability.

The dimensions and connectivity of the organic linker inherently define the primary pore structure of the MOF. By analogy with other dicarboxylate-based systems, strategies such as using mixed-linker systems or varying the metal-to-ligand ratio during synthesis can be employed to modify the resulting framework and its porosity. mdpi.com

The chloro-functional group on the aromatic ring plays a significant role in tuning the chemical environment within the pores. The presence of chlorine atoms can enhance the interaction with certain guest molecules through halogen bonding and other non-covalent interactions. nih.govacs.org This can lead to improved selectivity in gas adsorption and separation applications. For example, chloro-functionalized MOFs have shown enhanced adsorption of benzene. nih.govacs.org

Table 4: Strategies for Pore Engineering in MOFs

| Strategy | Description | Potential Impact on 4-Chloroisophthalate MOFs |

| Linker Modification | Introducing or altering functional groups on the organic linker before synthesis. | The chloro group itself is a modification that influences pore chemistry. Further functionalization is possible but complex. |

| Mixed-Linker Synthesis | Using a combination of two or more different organic linkers in the synthesis. | Can be used to fine-tune pore size and introduce additional functionalities alongside the chloro group. |

| Post-Synthetic Modification | Chemical modification of the MOF after its initial synthesis. | Can be used to introduce new functional groups or alter existing ones, enhancing properties like catalytic activity or guest selectivity. |

| Defect Engineering | Intentionally creating missing linkers or metal nodes in the framework. | Creates more open and accessible sites within the pores, which can enhance performance in catalysis and adsorption. |

This table outlines general strategies for pore engineering that are applicable to MOFs, including those derived from this compound. mdpi.comrsc.orgberkeley.edu

Supramolecular Assemblies and Non Covalent Interactions of 4 Chloroisophthalic Acid

Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the structural chemistry of carboxylic acids, and 4-Chloroisophthalic acid is no exception. cam.ac.uk These interactions, occurring between the acidic protons of the carboxyl groups (donors) and the carbonyl oxygens (acceptors), are fundamental to the formation of predictable and stable supramolecular structures. cam.ac.ukmdpi.com

In the solid state, the carboxylic acid groups of this compound are primary sites for strong intermolecular hydrogen bonding. Typically, these groups form centrosymmetric dimers, a common and highly stable motif for carboxylic acids. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring.

The presence of two carboxylic acid groups on the isophthalate (B1238265) backbone allows for the formation of extended one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The geometry and strength of these hydrogen bonds are critical in determining the final architecture. In derivatives of isophthalic acid, the interaction between hydrazine (B178648) and carboxylate groups, for example, involves sophisticated hydrogen bonding networks that define the compound's structural stability. Spectroscopic and crystallographic analyses are key to understanding these networks, revealing specific bond lengths and angles that characterize the interactions.

Water molecules are often incorporated into the crystal lattice of this compound and its derivatives, where they play a crucial role in mediating and extending the hydrogen-bonding network. nih.govnumberanalytics.com These lattice water molecules can act as both hydrogen bond donors and acceptors, bridging between 4-chloroisophthalate molecules or other co-formers that might otherwise be too distant to interact directly. bucea.edu.cnmdpi.com

| Interaction Type | Description | Structural Significance |

| Carboxylic Acid Dimer | A pair of O-H···O hydrogen bonds links two 4-chloroisophthalate molecules. | Forms robust, centrosymmetric eight-membered rings, a primary building block. |

| Water-Mediated Bridging | Water molecules form hydrogen bonds with carboxyl groups of different molecules. | Connects primary units, extending the network into higher dimensions (2D, 3D). bucea.edu.cnmdpi.com |

| Water Clusters | Discrete assemblies of water molecules (e.g., tetramers) link larger structural motifs. | Stabilizes the crystal lattice by filling voids and maximizing hydrogen bonding. researchgate.net |

Intermolecular Hydrogen Bonding in 4-Chloroisophthalate Structures

Halogen Bonding in this compound Systems

Halogen bonding is a significant, directional non-covalent interaction that plays a key role in the crystal engineering of halogenated compounds. mdpi.commdpi.com It involves an electrophilic region on the halogen atom, known as a σ-hole, interacting with a nucleophilic (electron-rich) center. nih.gov In this compound, the chlorine atom can act as a halogen bond donor, interacting with acceptors such as carbonyl oxygens, other chlorine atoms, or π-systems.

This interaction is classified as a noncovalent interaction between electron-deficient halogen atoms and electron-rich atoms. researchgate.net The strength of halogen bonds follows the general trend I > Br > Cl > F. ijres.org While typically weaker than strong hydrogen bonds, halogen bonds are highly directional and can effectively compete with or act in concert with hydrogen bonds to guide the assembly of molecules in the solid state. rsc.org In systems where both are possible, a hierarchy of interactions often emerges, leading to complex and predictable supramolecular structures. rsc.org The study of halogen bonding is crucial for understanding phenomena like self-assembly and crystallization. researchgate.net

| Parameter | Description |

| Donor | The chlorine atom on the this compound molecule. |

| Acceptor | Electron-rich sites such as carbonyl oxygen atoms, other halogens, or aromatic rings. |

| Geometry | Halogen bonds are highly directional, with the C-Cl···Acceptor angle typically approaching 180°. |

| Significance | Directs crystal packing, influences polymorphism, and contributes to overall lattice energy. mdpi.com |

π-π Stacking Interactions in this compound Assemblies

The aromatic rings of this compound molecules can interact through π-π stacking, another important non-covalent force that contributes to the stability of the crystal structure. mdpi.comnih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. scirp.org

In the crystal packing of 4-chloroisophthalate assemblies, π-π stacking often occurs between parallel or near-parallel aromatic rings. The stacking can adopt several geometries, including face-to-face (sandwich) or, more commonly, parallel-displaced arrangements, which are often electrostatically more favorable. wikipedia.org These interactions typically result in inter-planar distances of approximately 3.3 to 3.8 Å. researchgate.net This type of interaction is a key factor in the self-assembly of many organic molecules and can guide the formation of columnar or layered structures. nih.govrsc.org

Other Non-Covalent Interactions

Metal-Ligand Interactions in Supramolecular Structures

The carboxylate groups of the 4-chloroisophthalate ligand exhibit diverse coordination modes, which are influenced by factors such as the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions. solubilityofthings.com Common coordination modes observed in structures involving isophthalate derivatives include monodentate, bidentate (chelating or bridging), and various other bridging fashions that link multiple metal centers. rsc.org

In another example, a cobalt(II) coordination polymer, [Co(bbi)(4-Cl-ip)]n (where 4-Cl-H2ip is this compound and bbi is 1,1′-(1,4-butanediyl)bis(imidazole)), demonstrates the interplay between the metal ion, the primary dicarboxylate ligand, and a flexible N-donor ancillary ligand. researchgate.net In this structure, the Co(II) ion is coordinated by both oxygen atoms from the carboxylate groups of 4-chloroisophthalate and nitrogen atoms from the bbi ligands. This creates a specific coordination environment around the metal center, which is crucial for the directed assembly of the final supramolecular architecture. researchgate.net The coordination geometry around the Co(II) ion in such complexes is typically octahedral, though distortions are common. researchgate.net

The table below summarizes key interaction parameters for a representative cobalt complex with this compound, illustrating the typical bond lengths involved in the metal-ligand coordination.

| Complex | Metal-Oxygen (Å) | Metal-Nitrogen (Å) | Reference |

| [Co(bbi)(4-Cl-ip)]n | Comparable to related Co(II) carboxylate complexes | Comparable to related Co(II) complexes with bridging N-donor ligands | researchgate.net |

These metal-ligand interactions are the primary non-covalent forces that establish the fundamental framework of the supramolecular assembly, which is then further organized by other interactions like hydrogen bonding and π-π stacking. researchgate.net

Self-Assembly Processes involving this compound

The construction of complex, well-defined supramolecular architectures from this compound is achieved through spontaneous self-assembly processes. mdpi.commdpi.com This bottom-up approach relies on the programmed information encoded within the molecular components—the 4-chloroisophthalate ligand and the chosen metal ions—to guide their organization into stable, ordered structures. ruben-group.de The process is driven by the formation of coordination bonds between the metal centers and the carboxylate groups, leading to the creation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com

The final structure of the assembled product is highly dependent on a variety of factors, including:

The coordination geometry of the metal ion: Different metals prefer different coordination numbers and geometries (e.g., octahedral, tetrahedral), which directs the spatial arrangement of the ligands. solubilityofthings.com

The structure of the organic ligand: The rigidity, symmetry, and functionality of the 4-chloroisophthalate ligand, including the positioning of its carboxylate groups, are critical. rsc.org

Reaction conditions: Parameters such as temperature, solvent, and the presence of ancillary ligands can significantly influence the thermodynamic and kinetic pathways of the self-assembly process, often leading to different products from the same set of precursors. rsc.orgnih.gov

Directed Assembly in Coordination Polymers

Directed assembly refers to the strategic control over the self-assembly process to target specific topologies and dimensionalities in the resulting coordination polymers. mdpi.com With this compound, this is commonly achieved by introducing secondary organic ligands, often N-donor linkers, into the reaction system. researchgate.netrsc.org These ancillary ligands compete for coordination sites on the metal ion, influencing the final structure in predictable ways.

The solvent system also plays a critical role in directed assembly. Different solvents can influence the solubility of the components, mediate interactions, and even become incorporated into the final structure as guest molecules, thereby affecting the packing and stability of the coordination polymer. researchgate.net The synthesis of a series of cobaltic coordination polymers with 5-iodo-isophthalic acid and bbi in various solvents (DMF, DMAc, ethylene (B1197577) glycol) yielded four different structures, demonstrating the profound impact of the solvent on the self-assembly outcome. researchgate.net

Supramolecular Isomerism and Polymorphism

Supramolecular isomerism occurs when identical chemical components assemble into different structural arrangements or topologies under varying conditions. rsc.orgnih.gov Polymorphism is a specific type of isomerism where a compound crystallizes into two or more different crystal structures. mdpi.com These phenomena are prevalent in the field of coordination polymers and are often influenced by subtle changes in synthesis conditions like temperature, solvent, or reaction time. mdpi.com

In the context of coordination polymers based on isophthalic acid derivatives, structural diversity is a well-documented phenomenon. rsc.orgnih.gov For example, research on lead(II) complexes with a flexible dicarboxylic acid ligand demonstrated the isolation of four different polymorphs by varying the reaction conditions. researchgate.net These polymorphs displayed frameworks ranging from a 2D layer to complex 3D architectures, including an interpenetrating network. researchgate.net

While specific, documented examples of supramolecular isomerism or polymorphism for coordination polymers derived exclusively from this compound are not prevalent in the searched literature, the principles are directly applicable. The combination of the rigid 4-chloroisophthalate backbone with flexible ancillary ligands and the sensitivity of coordination equilibria to external conditions creates a high potential for the formation of isomers and polymorphs. For instance, systematic studies on silver(I) coordination polymers have shown that changing the counter-anion (e.g., NO3−, BF4−, ClO4−) can induce a supramolecular isomerization from a discrete metallacyclic dimer to a 1D sinusoidal coordination polymer. rsc.org Similarly, temperature has been shown to induce isomerism in structures derived from semi-rigid carboxylic acids, leading to either a hydrogen-bonded layer or a helical tube from the same precursors. mdpi.com Given these precedents, it is highly probable that targeted investigations into the crystallization of this compound-based coordination polymers under a range of conditions would reveal a rich landscape of supramolecular isomerism and polymorphism.

Advanced Applications of 4 Chloroisophthalic Acid in Material Science

Gas Separation and Adsorption Technologies

The unique architecture of MOFs derived from 4-chloroisophthalic acid provides a versatile platform for gas separation and adsorption. The precise control over pore size, shape, and surface chemistry allows for the selective capture and separation of different gas molecules.

Carbon Dioxide (CO2) Capture and Storage

MOFs synthesized with this compound are being explored for their potential in carbon capture and storage, a critical technology for mitigating greenhouse gas emissions. The introduction of chlorine atoms into the MOF structure can enhance the affinity for CO2 molecules through electrostatic interactions. acs.org Researchers have developed various MOFs where the pore environment is optimized for CO2 adsorption. For instance, the functionalization of the organic linker, as with 4-Cl-IPA, can lead to increased CO2 uptake capacity and selectivity over other flue gas components like nitrogen. acs.org

Methane (B114726) (CH4) / Nitrogen (N2) Separation

The separation of methane from nitrogen is essential for upgrading natural gas and biogas. mrs-k.or.krmicromeritics.com MOFs containing this compound have shown promise in this application. For example, a novel 2D nanomaterial, CACl-10 (180), was synthesized using this compound and aluminum nitrate (B79036) nonahydrate. researchgate.net This material, when incorporated into a mixed matrix membrane, exhibited a methane permeance of 1647.99 GPU with a CH4/N2 selectivity of 3.1. researchgate.net The presence of specific functional groups and the tailored pore structures in these MOFs can enhance the selective adsorption of methane over nitrogen. nih.govrsc.org Computational studies have screened numerous MOFs for CH4/N2 separation, with ideal selectivities at ambient temperatures ranging from 1.4 to 8.3. nih.gov

Xenon (Xe) / Krypton (Kr) Separation

The separation of noble gases like xenon and krypton is a challenging but important process, particularly in the context of nuclear fuel reprocessing and the production of high-purity gases for industrial applications. acs.orgnovomof.com MOFs offer a promising alternative to the energy-intensive cryogenic distillation method. acs.orgnovomof.com The precise tuning of pore dimensions and surface properties in MOFs, including those synthesized with chlorinated linkers like this compound, can lead to selective adsorption of xenon over krypton. acs.org The slightly larger size and higher polarizability of xenon compared to krypton are key factors that are exploited in the design of these selective adsorbents. acs.orgd-nb.info

For instance, a chlorinated MOF, JXNU-19(Cl), was specifically studied for Xe/Kr separation. acs.org The introduction of chlorine groups was found to influence the adsorption properties, and while its non-chlorinated analogue showed higher Xe uptake, the study highlights the significant role of linker functionalization in tuning the separation performance. acs.org Research has shown that MOFs with optimal pore sizes and strong framework-gas interactions are effective for Xe/Kr separation. acs.orgnih.gov

| Adsorbent | Xe Uptake (mmol g⁻¹) at 293 K, 100 kPa | Kr Uptake (mmol g⁻¹) at 293 K, 100 kPa | Xe/Kr Selectivity (Henry's) at 293 K | Reference |

| Ce-SINAP-1 | 2.02 | 0.67 | 8.24 | nih.gov |

| NU-1801 | 2.79 | ~0.34 | 8.2 | nih.gov |

Hydrogen (H2) Adsorption and Separation

Hydrogen is a clean energy carrier, but its storage and purification remain significant challenges. gyanvihar.orgsigmaaldrich.com MOFs are considered promising materials for hydrogen storage due to their high surface area and tunable porosity. gyanvihar.orgnih.gov While specific data on this compound-based MOFs for hydrogen storage is emerging, the general principles of MOF design for this application are well-established. The goal is to create materials with optimal pore sizes and high binding enthalpies for hydrogen molecules. energy.gov Research has focused on strategies like incorporating open metal sites and functionalizing organic linkers to enhance hydrogen uptake. energy.gov

Membrane Applications in Gas Separation

Membranes fabricated from or incorporating MOFs are a key area of research for energy-efficient gas separations. nih.govuotechnology.edu.iq These membranes can be purely MOF-based or mixed-matrix membranes (MMMs), where MOF particles are dispersed within a polymer matrix. scispace.com The use of MOFs derived from this compound in these applications is an active area of investigation. For example, the aforementioned CACl-10 (180) nanomaterial, synthesized from this compound, was used to create a mixed matrix membrane for CH4/N2 separation. researchgate.net The incorporation of these MOFs can enhance both the permeability and selectivity of the membrane for specific gas pairs. researchgate.netscispace.com

Catalysis and Photocatalysis

The versatility of this compound extends to the development of catalytic and photocatalytic materials. MOFs constructed from this linker can serve as platforms for housing active catalytic sites or can themselves be catalytically active.

MOFs can act as heterogeneous catalysts, offering advantages such as high surface area, tunable active sites, and ease of separation from the reaction mixture. rsc.org The organic linkers and metal nodes can both participate in catalytic processes. While direct examples of this compound in specific catalytic reactions are part of ongoing research, the principles of MOF catalysis are applicable. rsc.org

4-Chloroisophthalate-Based MOFs as Catalysts

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The functionalization of these materials, for instance by incorporating ligands like this compound, allows for the tuning of their catalytic properties. MOFs can act as heterogeneous catalysts, offering advantages such as high surface area, tunable porosity, and the potential for catalyst recovery and reuse. nih.govrsc.org

The catalytic activity of MOFs can originate from several features:

Open Metal Sites: Unsaturated metal centers within the MOF structure can act as Lewis acid sites, activating substrates for chemical reactions. researchgate.net

Functionalized Ligands: The organic linkers themselves can be designed with catalytically active groups. While the chloro group on 4-chloroisophthalate is not typically a catalytic site, its electron-withdrawing nature can influence the electronic properties of the metal centers.

Defect Sites: Imperfections in the crystal structure can create catalytically active sites, such as acidic -OH groups, that are responsible for catalysis. frontiersin.org

Table 1: Examples of Catalytic Applications of MOFs

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Cu-MOF | Click and Knoevenagel Reactions | Mesoporous 2D structure, reusable in aqueous medium. | nih.gov |

| MOF-5 | CO2 Cycloaddition | Catalysis occurs at defect sites in the absence of functional linkers. | frontiersin.org |

| Hf-NU-1000 | CO2 Cycloaddition | Highly accessible Lewis acidic Hf⁴⁺ sites enhance catalytic activity. | frontiersin.org |

Supramolecular Catalytic Activity

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, mimicking the efficiency and selectivity of natural enzymes. nih.govmdpi.com This approach relies on molecular recognition, where a host molecule selectively binds a substrate, and the confined environment of the host-guest complex accelerates a chemical reaction. nih.gov The catalytic process can involve stabilizing transition states, increasing local reactant concentrations, or activating substrates through interactions within a defined cavity. nih.govbhu.ac.in

Macrocyclic hosts like cyclodextrins and calixarenes are classic examples of supramolecular catalysts. nih.govd-nb.info In the context of materials derived from this compound, such as MOFs or coordination cages, the framework itself can act as a supramolecular catalyst. The pores and channels within a 4-chloroisophthalate-based MOF can serve as nanoreactors, providing a confined space where reactions can proceed with enhanced rates and selectivity.

Key principles of supramolecular catalysis relevant to 4-chloroisophthalate systems include:

Substrate Recognition: The size, shape, and chemical nature of the MOF's pores, defined by the 4-chloroisophthalate linker and metal nodes, can selectively bind specific substrates.

Transition State Stabilization: The interior surface of the pores can be engineered to stabilize the transition state of a reaction through electrostatic or hydrogen-bonding interactions.

Proximity Effect: By encapsulating two or more reactants within a pore, their effective concentration is increased, leading to significant rate enhancements. nih.gov

For instance, studies on protonated macrocyclic polyamines have demonstrated their ability to bind ATP and markedly accelerate its hydrolysis, acting as artificial ATPases. bhu.ac.in This activity stems from the formation of an initial complex followed by an intracomplex reaction. bhu.ac.in Similarly, a framework built with 4-chloroisophthalate could be designed to bind and orient substrates, facilitating reactions in a controlled, enzyme-like manner.

Luminescent Materials

The incorporation of this compound into coordination polymers and MOFs has led to the development of novel luminescent materials. The photophysical properties of these materials can originate from the organic ligand, the metal center, or charge transfer between them. mdpi.com

Luminescent Properties of 4-Chloroisophthalate-Based Coordination Polymers

Coordination polymers constructed with aromatic ligands like 4-chloroisophthalate often exhibit intrinsic fluorescence or phosphorescence. mdpi.com The emission properties are influenced by the rigidity of the structure and the coordination environment of the ligand. When the 4-chloroisophthalate ligand is locked into a rigid coordination polymer, its non-radiative decay pathways are often suppressed, leading to an enhancement of its natural luminescence.

The emission characteristics are typically attributed to π-π* or n-π* intraligand transitions. mdpi.com The coordination to a metal ion can shift the emission wavelength compared to the free ligand due to factors like interchromophore coupling and changes in the ligand's electronic structure upon binding. mdpi.com For example, zinc and cadmium coordination polymers based on stilbenedicarboxylic acid, an aromatic dicarboxylate, show strong blue emission in the solid state. mdpi.com Similar behavior can be anticipated for polymers based on 4-chloroisophthalate, where the rigid framework enhances ligand-centered emission.

Lanthanide-Centered Luminescence in MOFs

Lanthanide ions (Ln³⁺) are known for their unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and high color purity. mdpi.commdpi.com However, the direct excitation of Ln³⁺ ions is often inefficient due to their low absorption cross-sections. mdpi.com To overcome this, MOFs utilize the "antenna effect," where the organic linker, such as 4-chloroisophthalate, absorbs excitation energy and efficiently transfers it to the central lanthanide ion, which then emits light. acs.org

The suitability of this compound as an antenna ligand depends on the energy level of its triplet state relative to the emissive energy level of the lanthanide ion. For efficient energy transfer, the triplet state of the ligand must be slightly higher in energy than the accepting level of the Ln³⁺ ion. This allows for the population of the lanthanide's excited state, leading to its characteristic emission. acs.org The combination of different lanthanide ions within a single MOF structure can even lead to materials with tunable colors or white-light emission. mdpi.comnih.gov

Table 2: Characteristic Emission of Lanthanide Ions in MOFs

| Lanthanide Ion | Emitted Color | Typical Electronic Transition | Reference |

|---|---|---|---|

| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷Fⱼ | researchgate.netmdpi.com |

| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷Fⱼ | mdpi.com |

| Samarium (Sm³⁺) | Orange/Red | ⁴G₅/₂ → ⁶Hⱼ | nih.gov |

| Dysprosium (Dy³⁺) | Yellow/Blue | ⁴F₉/₂ → ⁶Hⱼ | nih.gov |

Fluorescent Sensing Applications (e.g., Cu²⁺ ions)

Luminescent MOFs (LMOFs) are excellent candidates for chemical sensors due to their porous nature and sensitive luminescent response to the presence of specific analytes. mdpi.comrsc.org The detection mechanism often involves luminescence quenching or enhancement upon interaction of the analyte with the MOF's framework.